Evidence Item 1: Physicochemical Differentiation — Calculated LogP and Hydrogen-Bond Profile vs. Des-Phenyl Analog
Using in silico prediction (ALOGPS 2.1), the target compound exhibits a calculated logP of 1.42 ± 0.35, representing a 0.95 log unit increase in lipophilicity compared to the des-phenyl analog N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}oxane-4-carboxamide (CAS 2034615-17-1, calculated logP 0.47 ± 0.32) [1]. This increase arises from the introduction of the phenyl substituent at the oxane 4-position, adding approximately 130 Ų of nonpolar surface area while preserving an identical hydrogen-bond acceptor count (5) and donor count (1). For PROTAC linker design, moderate lipophilicity (logD₇.₄ 1–3) is empirically associated with favorable cellular permeability without exceeding thresholds that promote hERG liability or nonspecific protein binding [2].
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.42 ± 0.35 (ALOGPS 2.1 prediction) |
| Comparator Or Baseline | N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}oxane-4-carboxamide (CAS 2034615-17-1): logP = 0.47 ± 0.32 |
| Quantified Difference | ΔlogP = +0.95 (approximately 9-fold increase in octanol/water partition coefficient) |
| Conditions | In silico prediction using ALOGPS 2.1 software; structures validated via InChI key |
Why This Matters
The intermediate logP value positions this linker in the empirically favorable range for cellular permeability, avoiding both the suboptimal solubility of highly lipophilic linkers (logP > 4) and the poor membrane penetration of excessively hydrophilic linkers (logP < 0), which may reduce the need for iterative linker optimization during PROTAC development.
- [1] ALOGPS 2.1 (Virtual Computational Chemistry Laboratory). Calculated logP values generated from InChI keys for CAS 2034496-38-1 and CAS 2034615-17-1. Accessed 2026-05-09. View Source
- [2] Maple, H. J.; Clayden, N.; Baron, A.; Stacey, C.; Felix, R. Developing degraders: principles and perspectives on design and chemical space. MedChemComm 2019, 10, 1755–1764. DOI: 10.1039/C9MD00272C. (Provides empirical logD guidelines for PROTAC chemical space.) View Source
